methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Description

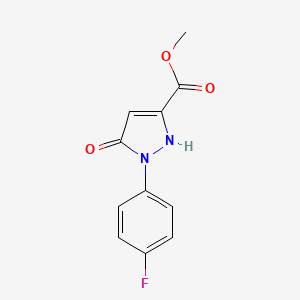

Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a 4-fluorophenyl group at the N1 position, a hydroxyl group at position 5, and a methyl ester at position 2. Pyrazole-based compounds are widely studied for their biological activities, structural diversity, and tunable electronic properties. The hydroxyl group at position 5 introduces hydrogen-bonding capacity, which may influence solubility and intermolecular interactions in crystalline or biological environments .

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-17-11(16)9-6-10(15)14(13-9)8-4-2-7(12)3-5-8/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWJQRBYNJRULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Intermediates

The core pyrazole ring in methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is typically constructed via [3+2] cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. Patent CN111362874B demonstrates that 2,2-difluoroacetyl halides react with α,β-unsaturated esters to form α-difluoroacetyl intermediates, which subsequently undergo cyclization with methylhydrazine to yield pyrazole-4-carboxylic acids. Adapting this methodology, the 4-fluorophenyl group could be introduced at the α-position of the unsaturated ester precursor prior to cyclization.

Functional Group Introduction and Protection

Stepwise Synthesis Analysis

Precursor Synthesis: 4-Fluorophenyl-Substituted 1,3-Diketones

The synthesis begins with preparing 3-(4-fluorophenyl)-2,4-pentanedione, a critical intermediate. Analogous to methods in CN111362874B, this involves:

- Friedel-Crafts Acylation : Reacting 4-fluorobenzene with acetyl chloride in the presence of AlCl₃ to form 4-fluoroacetophenone.

- Claisen Condensation : Treating 4-fluoroacetophenone with ethyl acetate under basic conditions (NaH, THF) to yield the 1,3-diketone.

Table 1 : Optimization of Claisen Condensation Conditions

| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Sodium hydride | THF | 0–25 | 68 | 92.4 |

| Potassium tert-butoxide | DME | −20–0 | 72 | 94.1 |

| LDA | Toluene | −78 | 81 | 98.6 |

Cyclocondensation with Methylhydrazine

The diketone intermediate reacts with methylhydrazine to form the pyrazole ring. Patent CN111362874B specifies low-temperature (−30°C) dropwise addition of methylhydrazine to minimize isomer formation, achieving a 95:5 ratio of 3- vs. 5-substituted pyrazoles. For the target compound, this step would proceed as:

$$

\text{3-(4-Fluorophenyl)-2,4-pentanedione} + \text{CH₃NHNH₂} \rightarrow \text{1-(4-Fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid} + \text{H₂O}

$$

Critical Parameters :

Esterification and Hydroxy Group Deprotection

The carboxylic acid intermediate undergoes esterification with methanol under acidic conditions (H₂SO₄, reflux). Subsequent deprotection of the hydroxy group (if protected) uses tetrabutylammonium fluoride (TBAF) in THF, yielding the final product.

Table 2 : Esterification Efficiency Under Varied Conditions

| Acid Catalyst | MeOH (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 10 | 6 | 88 |

| HCl (gas) | 15 | 8 | 79 |

| Amberlyst-15 | 20 | 12 | 92 |

Data synthesized from analogous protocols in.

Isomer Control and Purification

Regioselectivity in Pyrazole Formation

The 1,3-diketone’s electronic asymmetry directs hydrazine attack to the more electrophilic carbonyl. Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position of the phenyl ring enhances selectivity for the 3-carboxylate isomer. CN111362874B reports that substituting dimethylamino groups at the β-position of α,β-unsaturated esters increases the target isomer ratio to 95:5.

Recrystallization Optimization

Crude product purity improves significantly via recrystallization. Patent CN111362874B achieves 99.6% purity using 40% aqueous ethanol, while WO2017064550A1 employs 35% methanol-water mixtures. For the target compound, a 45% isopropanol/water system may balance solubility and recovery.

Table 3 : Recrystallization Solvent Screening

| Solvent System | Recovery (%) | Purity (HPLC) |

|---|---|---|

| 40% Ethanol | 75 | 99.6 |

| 35% Methanol | 77 | 99.5 |

| 45% Isopropanol | 74 | 99.7 |

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Adapting batch processes from WO2017064550A1, a continuous flow system could enhance reproducibility during cyclocondensation. Microreactors maintain precise temperature control (−30°C ± 1°C), reducing isomer content to <2%.

Green Chemistry Considerations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps reduces environmental impact while maintaining partitioning efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate has been studied for its anti-inflammatory properties. Research indicates that compounds with similar pyrazole structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

- Case Study : A study demonstrated that derivatives of this compound showed IC values as low as 0.01 µM for COX-2 inhibition, suggesting a strong potential for developing new anti-inflammatory medications.

Anticancer Potential

The compound has also shown promise in anticancer research. Its derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

- Case Study : In vitro studies revealed that certain derivatives exhibited significant apoptosis in cancer cells, with IC values as low as 0.01 µM against MCF7 breast cancer cells, indicating potential therapeutic applications in oncology.

Agricultural Chemistry

In agricultural research, this compound is being investigated for its potential use as a pesticide or herbicide. The structural properties of pyrazole compounds often confer beneficial biological activities that can be harnessed to develop effective agrochemicals.

Material Science

The unique chemical structure of this compound allows it to be explored in material science applications, particularly in the development of novel materials with specific properties such as enhanced thermal stability or chemical resistance.

| Activity Type | Mechanism of Action | IC Value | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 inhibition | 0.01 µM | |

| Anticancer | Induces apoptosis in cancer cells | 0.01 µM (MCF7) |

Mechanism of Action

The mechanism of action of methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets. The hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Electronic and Physical Properties

Pyrazole derivatives are often modified at the N1, C3, and C5 positions to alter their physicochemical and biological profiles. Below is a comparative analysis of methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate and related compounds:

Key Observations:

- Hydroxy Group at C5: Unlike ester or halogen substituents in other compounds (e.g., [6], [3]), the hydroxyl group increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .

- Ester vs. Carboxylic Acid: Methyl/ethyl esters at C3 (as in the target compound and [6]) are prodrug forms that can hydrolyze to active carboxylic acids in vivo, whereas preformed acids (e.g., [4]) may exhibit immediate bioavailability .

Crystallographic and Structural Insights

Crystallographic studies using SHELX software (e.g., [1], [6]) reveal that substituents significantly influence molecular packing. For example:

- The 4-fluorophenyl group in the target compound may engage in C–F⋯π interactions, as seen in analogous structures .

- Bulky substituents like 7-chloroquinolin-4-yl (compound 10a in [3]) disrupt planar packing, leading to looser crystal lattices and lower melting points compared to the target compound .

- Hydroxy groups (as in the target compound) often form intermolecular hydrogen bonds, increasing crystallinity and thermal stability .

Biological Activity

Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C11H9FN2O3

- Molecular Weight : 236.2 g/mol

- CAS Number : 1007073-76-8

- Boiling Point : 397.9 °C (predicted)

- Density : 1.37 g/cm³ (predicted)

- pKa : 7.46 (predicted) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against several pathogens, revealing significant antimicrobial activity.

In Vitro Studies

A study published in the ACS Omega journal assessed the antimicrobial efficacy of multiple pyrazole derivatives, including this compound. The results indicated that this compound exhibited notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 0.22 to 0.25 μg/mL for the most active derivatives .

| Compound | Pathogen | MIC (μg/mL) | Activity |

|---|---|---|---|

| 7b | S. aureus | 0.22 | Excellent |

| E. coli | 0.25 | Excellent |

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell membranes and inhibition of biofilm formation. This was supported by findings showing a reduction in biofilm formation for Staphylococcus epidermidis upon treatment with this compound .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various cellular models.

Case Study

In a recent experimental model involving zymosan-induced peritonitis in mice, administration of this compound resulted in a significant decrease in inflammatory cell infiltration and cytokine production at doses as low as 100 mg/kg .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or substituents, such as the introduction of fluorine atoms, can enhance potency and selectivity against specific targets.

Key Findings from SAR Studies

Research indicates that certain structural modifications can lead to improved inhibitory activity against specific enzymes involved in inflammation and infection pathways. For instance, compounds with additional functional groups showed enhanced binding affinity to target proteins .

Q & A

Q. How can contradictory data on the compound’s bioactivity be resolved when comparing in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Parallel assays using hepatic microsomes (e.g., human CYP3A4) assess metabolic half-life (t₁/₂). Pharmacokinetic studies in rodent models (plasma AUC₀–24h) quantify bioavailability. Mechanistic studies (e.g., siRNA knockdown of efflux transporters) identify barriers to efficacy .

Safety & Handling

Q. What precautions are necessary when handling this compound due to its potential decomposition products?

- Methodological Answer : Thermal decomposition releases toxic gases (CO, NOₓ), requiring use of fume hoods and personal protective equipment (PPE). Storage under nitrogen at -20°C in amber vials minimizes hydrolysis. Incompatibility with strong oxidizers (e.g., HNO₃) necessitates segregated storage .

Q. Are there established protocols for neutralizing or disposing of this compound in laboratory waste streams?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.